molecular formula C7H10BrN3O2S B581221 N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole CAS No. 1048358-33-3

N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole

Cat. No.: B581221
CAS No.: 1048358-33-3
M. Wt: 280.14
InChI Key: FVENMKPZBGIYPA-UHFFFAOYSA-N
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Description

N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole is a chemical compound with the molecular formula C₇H₁₀BrN₃O₂S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity .

Mechanism of Action

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell proliferation and apoptosis .

Result of Action

Similar compounds have been found to induce changes at the molecular and cellular levels, such as alterations in gene expression and induction of cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other compounds, may also affect its action and efficacy.

Biochemical Analysis

Biochemical Properties

It is known that the 5-amino-thiadiazole moiety and 4-substituted halogen of the phenyl ring play a major role in its activity by exploring binding sites to CDK9/Cyclin T1 .

Molecular Mechanism

It is known to interact with CDK9/Cyclin T1 , but the specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being researched.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine (Br₂) in acetic acid (AcOH) or chloroform (CHCl₃) at low temperatures (0-5°C) for the bromination step . The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) in a suitable solvent like dichloromethane (DCM) .

Industrial Production Methods

Industrial production methods for N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: As a precursor for the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-1,3,4-thiadiazole: Lacks the Boc protecting group, making it more reactive.

    N-Boc-2-Amino-1,3,4-thiadiazole:

Uniqueness

N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole is unique due to the combination of the Boc protecting group and the bromine atom, which provides a balance of stability and reactivity. This makes it a versatile building block for various synthetic applications .

Properties

IUPAC Name

tert-butyl N-(5-bromo-1,3,4-thiadiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O2S/c1-7(2,3)13-6(12)9-5-11-10-4(8)14-5/h1-3H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVENMKPZBGIYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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